molecular formula C12H8BrN3O4 B3837012 3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide

3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide

Cat. No.: B3837012
M. Wt: 338.11 g/mol
InChI Key: TXWFUCUZAFDVNZ-AUWJEWJLSA-N
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Description

3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzoyl chloride and 5-nitrofuran-2-carbaldehyde.

    Condensation Reaction: The 3-bromobenzoyl chloride is reacted with 5-nitrofuran-2-carbaldehyde in the presence of a base such as pyridine to form the intermediate 3-bromo-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide.

    Purification: The intermediate is then purified using recrystallization techniques to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide involves its interaction with cellular components:

    Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting their normal function.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to cell death. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide stands out due to its unique combination of bromine and nitrofuran moieties, which confer enhanced biological activity and reactivity. Its specific structure allows for targeted interactions with bacterial and cancer cells, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWFUCUZAFDVNZ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Reactant of Route 2
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3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide

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